3-Carbethoxy-6-carboxycoumarin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethoxycarbonyl-2-oxochromene-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c1-2-18-12(16)9-6-8-5-7(11(14)15)3-4-10(8)19-13(9)17/h3-6H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXJOXZOUPRTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214973 | |
| Record name | 3-Carbethoxy-6-carboxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-72-0 | |
| Record name | 3-Carbethoxy-6-carboxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006468720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Carbethoxy-6-carboxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 Carbethoxy 6 Carboxycoumarin
Classical Approaches to Coumarin-3,6-dicarboxylic Acid Derivatives
The traditional syntheses of coumarin (B35378) derivatives have laid the groundwork for the production of complex structures like 3-Carbethoxy-6-carboxycoumarin. These methods, while effective, often require harsh conditions and may generate significant waste.
Knoevenagel Condensation Variants
The Knoevenagel condensation is a cornerstone in the synthesis of coumarin-3-carboxylic acids and their esters. tandfonline.comtandfonline.com This reaction typically involves the condensation of a 2-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst like piperidine (B6355638) or pyridine. researchgate.netjmchemsci.com For the synthesis of 3-carboxycoumarins, Meldrum's acid (2,2-dimethyl-1,3-dioxan-4,6-dione) is a popular reactant that condenses with substituted salicylaldehydes. nih.govniscpr.res.in
The reaction mechanism initiates with a Knoevenagel condensation between the salicylaldehyde (B1680747) and the active methylene compound, followed by an intramolecular cyclization. niscpr.res.in Various catalysts and conditions have been explored to optimize this reaction. For instance, potassium phosphate (B84403) has been used as an inexpensive and efficient catalyst for the reaction between salicylaldehyde and Meldrum's acid at ambient temperature. niscpr.res.in The choice of solvent can also influence the reaction yield, with ethanol (B145695) often providing better results than water, chloroform, or acetonitrile. niscpr.res.in
A notable variant involves a one-pot synthesis of coumarin-3-carboxylic acids from 2-hydroxybenzaldehydes and Meldrum's acid in water, using catalysts like potassium carbonate or sodium azide (B81097) at room temperature. nih.govacs.org This approach is lauded for its mild conditions and good to excellent yields. acs.org
| Reactants | Catalyst | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Salicylaldehyde, Meldrum's acid | Potassium Phosphate | Ethanol | Room Temperature | Inexpensive catalyst, simple procedure | niscpr.res.in |
| 2-Hydroxybenzaldehydes, Meldrum's acid | Potassium Carbonate / Sodium Azide | Water | Room Temperature | Mild conditions, good to excellent yields | nih.govacs.org |
| 2-Hydroxybenzaldehydes, Malonic Acid | HZSM-5 Zeolite | Solvent-free | Microwave Irradiation | Fast reaction, eco-friendly | tandfonline.com |
| Salicylaldehydes, Diethyl Malonate | L-proline | Ethanol | 80 °C | Mild conditions, good to very good yields | biomedres.us |
Perkin Reaction Applications
The Perkin reaction is another classical method for coumarin synthesis, typically involving the condensation of a salicylaldehyde with a carboxylic acid anhydride (B1165640) in the presence of a weak base, such as the sodium or potassium salt of the acid. semanticscholar.orgresearchgate.net The reaction proceeds through an intramolecular aldol-type condensation of an O-acetyl salicylaldehyde intermediate, followed by dehydration to form the coumarin ring. sciforum.net While historically significant for the synthesis of the parent coumarin, its application to produce specifically substituted derivatives like this compound can be more complex and may require appropriately substituted starting materials. semanticscholar.orgsciforum.net
Pechmann Condensation Considerations for Substituted Coumarins
The Pechmann condensation is a widely used method for preparing coumarins, especially 4-substituted derivatives. taylorandfrancis.comiiste.org This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. nih.govsemanticscholar.org While highly effective for many coumarins, its direct application for synthesizing 3,6-disubstituted coumarins like this compound requires careful selection of a substituted phenol and a specific β-ketoester. The reaction conditions, often involving strong acids like sulfuric acid, can be harsh. nih.goviiste.org The mechanism is believed to start with an electrophilic aromatic substitution, followed by dehydration and intramolecular transesterification. arkat-usa.org
Modern and Sustainable Synthetic Protocols
In response to the growing need for environmentally friendly chemical processes, modern synthetic strategies for coumarins focus on green chemistry principles.
Green Chemistry Approaches (e.g., Solvent-Free, Aqueous Media)
Modern approaches to coumarin synthesis emphasize the use of greener reaction media and conditions. scispace.com Solvent-free reactions, often facilitated by grinding or microwave irradiation, have gained popularity. tandfonline.comscispace.com For instance, the Knoevenagel condensation of 2-hydroxybenzaldehydes with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can be achieved by grinding the reactants over basic alumina, followed by treatment with p-toluenesulphonic acid. researchgate.net
Aqueous media are also being explored as a benign solvent alternative. The synthesis of 3-carboxycoumarins has been successfully carried out in water extract of banana peels and even waste curd water under ultrasound irradiation, offering a biodegradable and sustainable catalytic system. researchgate.neteurjchem.com Another green method involves the use of vegetable juices, such as lemon juice, as the reaction medium for the Knoevenagel condensation of salicylaldehydes and Meldrum's acid under ultrasound irradiation, resulting in excellent yields. nih.gov
Catalytic Synthesis (e.g., Solid Acid Catalysts, Metal-Based Catalysts, Biocatalysis)
The development of efficient and reusable catalysts is a key focus of modern coumarin synthesis. nih.govrsc.org
Solid Acid Catalysts: Heterogeneous solid acid catalysts like Amberlyst-15, HZSM-5 zeolite, and zirconia-based catalysts have been employed in Pechmann and Knoevenagel condensations. rsc.orgtandfonline.comiiste.org These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact compared to traditional homogeneous acid catalysts. nih.goviiste.org For example, Amberlyst-15 has been used for the Pechmann condensation under solvent-free conditions, leading to high yields and easy product isolation. iiste.org
Metal-Based Catalysts: Various metal-based catalysts have been investigated. For the synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation, catalysts like ytterbium triflate (Yb(OTf)3) under microwave and solvent-free conditions have proven effective. nih.gov Iron(III) chloride (FeCl3) has been used to catalyze a multicomponent reaction of salicylaldehydes, Meldrum's acid, and alcohols to produce coumarin-3-carboxylic esters. eurjchem.com
Biocatalysis and Organocatalysis: The use of biocatalysts and small organic molecule catalysts (organocatalysts) is a growing area. L-proline, an amino acid, has been shown to effectively catalyze the Knoevenagel condensation of salicylaldehyde derivatives with malonic acid esters to produce coumarin-3-carboxylic esters in good to very good yields under mild conditions. biomedres.us
| Catalyst Type | Specific Catalyst | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Solid Acid | Amberlyst-15 | Pechmann Condensation | Solvent-free, reusable, high yields | iiste.org |
| Solid Acid | HZSM-5 Zeolite | Knoevenagel Condensation | Solvent-free, microwave-assisted, rapid | tandfonline.com |
| Metal-Based | Ytterbium triflate (Yb(OTf)3) | Knoevenagel Condensation | Microwave-assisted, solvent-free, excellent yields | nih.gov |
| Metal-Based | Iron(III) chloride (FeCl3) | Multicomponent Reaction | Forms coumarin-3-carboxylic esters | eurjchem.com |
| Organocatalyst | L-proline | Knoevenagel Condensation | Mild conditions, good to very good yields | biomedres.us |
Chemical Transformations and Derivatization of 3 Carbethoxy 6 Carboxycoumarin
Reactivity of the Ester and Carboxylic Acid Functionalities
The presence of both an ester and a carboxylic acid group on the coumarin (B35378) framework allows for orthogonal chemical manipulations, enabling the synthesis of a wide range of derivatives. The differential reactivity of these two functionalities can be exploited to achieve selective transformations.
Hydrolysis and Esterification Reactions
The selective hydrolysis of the ester at the 3-position or the esterification of the carboxylic acid at the 6-position is a key strategy for the derivatization of 3-Carbethoxy-6-carboxycoumarin.
Hydrolysis: The hydrolysis of the 3-carbethoxy group to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521), followed by acidification to yield the dicarboxylic acid. While specific studies on the selective monohydrolysis of this compound are not extensively documented, related procedures for similar diesters suggest that careful control of reaction conditions, such as temperature, reaction time, and stoichiometry of the base, could potentially favor the hydrolysis of one ester group over the other. For instance, in the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates, the use of a quaternary ammonium (B1175870) salt catalyst in a mixed water-organic solvent system with a precise molar ratio of sodium hydroxide was shown to achieve selective monohydrolysis. mdpi.com
Esterification: The carboxylic acid at the 6-position can be readily esterified through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.com For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification, can be employed. mdpi.com This method has been successfully used for the esterification of coumarin-3-carboxylic acid with various alcohols, yielding the corresponding esters in good yields. mdpi.com
| Reaction | Reagents and Conditions | Product |
| Hydrolysis (general) | NaOH (aq), then H+ | 2-Oxo-2H-chromene-3,6-dicarboxylic acid |
| Esterification (general) | ROH, H+ (Fischer) or ROH, DCC, DMAP (Steglich) | 3-Carbethoxy-6-(alkoxycarbonyl)coumarin |
Table 1: General Hydrolysis and Esterification Reactions
Amidation and Peptide Coupling Reactions
The carboxylic acid at the 6-position and the 3-carboxylic acid, after hydrolysis of the ester, are amenable to amidation reactions, providing a pathway to introduce a wide range of amine-containing fragments and to construct peptide conjugates. These reactions are typically facilitated by peptide coupling reagents to activate the carboxylic acid and promote the formation of the amide bond.
Commonly used coupling reagents include carbodiimides like DCC, and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent and reaction conditions can influence the efficiency of the reaction and minimize side reactions. For example, the amidation of a substituted coumarin-3-carboxylic acid was successfully achieved using HATU and triethylamine (B128534) (Et3N) to yield the corresponding amides in moderate yields. nih.gov Similarly, coumarin-3-amino acid methyl esters have been prepared from coumarin-3-carboxylic acid and various amino acid methyl esters using the DCC coupling method. nih.gov These methodologies can be extended to the 6-carboxy group of this compound to generate a diverse library of amide derivatives.
| Coupling Reagent | Amine | Product (general) |
| DCC, DMAP | R-NH2 | 3-Carbethoxy-6-(N-alkyl/aryl)carboxamidocoumarin |
| HATU, Et3N | R-NH2 | 3-Carbethoxy-6-(N-alkyl/aryl)carboxamidocoumarin |
Table 2: Amidation Reactions using Peptide Coupling Reagents
Decarboxylation Strategies and Mechanisms
Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant transformation for coumarin carboxylic acids. libretexts.org The ease of decarboxylation is often dependent on the position of the carboxylic acid on the coumarin ring and the presence of other functional groups.
The decarboxylation of coumarin-3-carboxylic acids is a well-established reaction, often proceeding under thermal conditions or in the presence of a catalyst, due to the β-keto acid-like character of the substrate which stabilizes the transition state. libretexts.orgresearchgate.net For instance, the decarboxylation of a substituted coumarin-3-carboxylic acid has been achieved by heating with copper powder in quinoline, affording the corresponding 3-unsubstituted coumarin in good yield. nih.gov
The decarboxylation of the 6-carboxy group in this compound is expected to be more challenging as it is attached to an aromatic ring and lacks the activation provided by a β-carbonyl group. libretexts.org However, decarboxylation of aryl carboxylic acids can be achieved under more forcing conditions, often requiring high temperatures and the use of metal catalysts such as copper. libretexts.org The selective decarboxylation of either the 3- or 6-carboxy group in the corresponding diacid would depend on the relative stability of the carbanionic intermediate formed during the reaction.
| Position of COOH | Conditions | Product (general) |
| 3-position | Heat, Cu powder, quinoline | 6-Carboxycoumarin |
| 6-position | High temperature, metal catalyst | 3-Carbethoxycoumarin |
Table 3: Decarboxylation of Coumarin Carboxylic Acids
Electrophilic and Nucleophilic Aromatic Substitution on the Coumarin Ring System
The coumarin ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being dictated by the electronic nature of the existing substituents. masterorganicchemistry.commasterorganicchemistry.com In this compound, both the 3-carbethoxy and 6-carboxy groups are electron-withdrawing.
Electrophilic Aromatic Substitution (EAS): Electron-withdrawing groups are deactivating and meta-directing in electrophilic aromatic substitution reactions on a benzene (B151609) ring. organicchemistrytutor.compressbooks.pub Therefore, in this compound, the coumarin ring is deactivated towards electrophilic attack. The 3-carbethoxy and 6-carboxy groups will direct incoming electrophiles to the positions meta to themselves. Considering the coumarin numbering, this would suggest that electrophilic substitution is most likely to occur at the 5- and 7-positions, which are meta to the 6-carboxy group and relatively less deactivated by the 3-carbethoxy group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The electronic effects of substituents on the spectral and chemical properties of 3-methoxycarbonylcoumarins have been studied, indicating that the electron-withdrawing nature of these groups significantly influences the electron density distribution within the coumarin core. nih.gov
Nucleophilic Aromatic Substitution (NAS): Aromatic rings that are substituted with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution, particularly when a good leaving group is present. libretexts.orgwikipedia.orgyoutube.comopenstax.org While the 3-carbethoxy and 6-carboxy groups activate the ring towards nucleophilic attack, a typical NAS reaction requires a leaving group such as a halide at a position ortho or para to an activating group. libretexts.orgopenstax.org In the absence of such a leaving group, direct nucleophilic substitution on the coumarin ring of this compound is unlikely under standard conditions. However, the presence of these electron-withdrawing groups can facilitate other types of nucleophilic attack, such as Michael additions to the activated double bond of the pyrone ring.
Formation of Condensed Heterocyclic Systems
The reactive functionalities of this compound make it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the 3- and 4-positions of the coumarin ring or derivatization of the carboxylic acid groups followed by intramolecular cyclization.
Cyclization Reactions
The strategic placement of reactive groups on the coumarin scaffold allows for the construction of fused heterocyclic rings through intramolecular cyclization reactions. A notable example is the synthesis of chromeno[3,4-c]pyrrole-3,4-diones from coumarin-3-carboxylic acids. This transformation can be achieved through a one-pot, four-component Ugi reaction followed by an intramolecular Michael addition. nih.gov In this reaction, a coumarin-3-carboxylic acid, an amine, an isocyanide, and an aldehyde react to form an intermediate which then undergoes cyclization to yield the fused pyrrole (B145914) system. nih.gov
Another approach to forming fused heterocycles involves the 1,3-dipolar cycloaddition of nitrilimines to the C3-C4 double bond of 3-ethoxycarbonyl coumarin. This reaction leads to the formation of a pyrazole (B372694) ring fused to the coumarin core. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. nih.gov These examples highlight the utility of the 3-carbethoxy group (or the corresponding carboxylic acid) as a handle for constructing condensed heterocyclic systems. The 6-carboxy group could potentially be used in a similar manner, for example, by conversion to an amine or other reactive group that could participate in an intramolecular cyclization with a suitably functionalized side chain at the 5- or 7-position.
| Starting Material | Reaction Type | Fused Heterocycle |
| Coumarin-3-carboxylic acid | Ugi reaction / Intramolecular Michael addition | Chromeno[3,4-c]pyrrole-3,4-dione |
| 3-Ethoxycarbonyl coumarin | 1,3-Dipolar cycloaddition | Chromeno[3,4-c]pyrazol-4(2H)-one |
Table 4: Formation of Condensed Heterocyclic Systems
Annelation Approaches
Annelation, the process of building a new ring onto an existing molecular framework, is a powerful strategy for the synthesis of complex polycyclic and heterocyclic systems. For coumarin derivatives, annulation reactions can significantly expand the structural diversity and modulate the biological and photophysical properties of the parent molecule. While specific annulation studies commencing with this compound are not extensively documented, the reactivity of the coumarin core in related systems provides insight into potential annulation pathways.
Transition-metal-catalyzed annulation reactions are pivotal in constructing coumarin-fused polycyclic heteroaromatic frameworks. nih.gov For instance, rhodium(III)-catalyzed C-H activation of 3-acetamidocoumarins with internal alkynes has been utilized to synthesize pyrrolo-coumarin complex heterocycles. nih.gov Similarly, palladium-catalyzed annulation of 3,4-disubstituted coumarins with alkynes and arynes offers a route to π-extended coumarin derivatives through the formation of two new C-C bonds. nih.gov Ruthenium(II) catalysis has been employed for the [4+2] annulation of coumarin-3-carboxylic acids, leading to the formation of pi-extended coumarin-fused pyridone scaffolds. nih.gov
Another approach involves the condensation of 4-chloro-2-oxo-2H-chromene-3-carbonitrile with various heteroarylamines, which, after spontaneous intramolecular cyclization, yields novel 3,4-annelated coumarin derivatives. researchgate.net These examples highlight the potential for the coumarin ring of this compound to undergo annulation, likely after modification of its existing functional groups to introduce reactive handles amenable to cyclization reactions.
Table 1: Examples of Annelation Reactions on Coumarin Derivatives
| Starting Coumarin Derivative | Reagents and Conditions | Annelated Product | Reference |
| 3-Acetamidocoumarins | Internal alkynes, Rh(III) catalyst | Pyrrolo-coumarin heterocycles | nih.gov |
| 3,4-Disubstituted coumarins | Alkynes/Arynes, Palladium catalyst | π-Extended coumarin derivatives | nih.gov |
| Coumarin-3-carboxylic acids | Ruthenium(II) catalyst | Coumarin-fused pyridone scaffolds | nih.gov |
| 4-Chloro-2-oxo-2H-chromene-3-carbonitrile | Heteroarylamines, Triethylamine | 3,4-Annelated coumarin derivatives | researchgate.net |
C-C and C-Heteroatom Bond Formations
The formation of new carbon-carbon and carbon-heteroatom bonds is fundamental to the derivatization of this compound, leveraging the reactivity of its two distinct functional groups.
The 3-carbethoxy group can also be a handle for further transformations. While the ester is generally less reactive than a carboxylic acid, it can undergo hydrolysis to the corresponding coumarin-3-carboxylic acid. This transformation is significant as coumarin-3-carboxylic acids are known to undergo a variety of decarboxylative functionalization reactions. researchgate.netias.ac.in These reactions, often catalyzed by transition metals like palladium or copper, enable the formation of new C-C bonds at the C-3 or C-4 position. ias.ac.in For example, palladium-catalyzed decarboxylative arylation of coumarin-3-carboxylic acids with aryl halides is a known transformation. ias.ac.in Furthermore, visible light-driven photocatalysis can achieve the reductive and decarboxylative azaarylation of coumarin-3-carboxylic acids. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for C-C bond formation, though they typically require a halide or triflate as a coupling partner. mdpi.comwikipedia.orgmasterorganicchemistry.com Therefore, conversion of the 6-carboxy group to a halogen (e.g., via a Hunsdiecker-type reaction) could precede such coupling reactions to introduce aryl or vinyl substituents at this position.
Table 2: Potential C-C and C-Heteroatom Bond Forming Reactions on this compound
| Position | Functional Group Transformation | Reagents and Conditions | Resulting Bond | Potential Product Class | References |
| C-6 | Amidation of carboxylic acid | Amines, Coupling reagents (e.g., DIC) | C-N | Coumarin-6-carboxamides | mdpi.comresearchgate.net |
| C-6 | Esterification of carboxylic acid | Alcohols, Coupling reagents (e.g., DIC) | C-O | Coumarin-6-esters | researchgate.net |
| C-3 | Hydrolysis of ester to carboxylic acid | Acid or Base catalysis | - | 3,6-Dicarboxycoumarin | - |
| C-3 (after hydrolysis) | Decarboxylative Arylation | Aryl halides, Palladium catalyst | C-C | 6-Carboxy-3-arylcoumarins | ias.ac.in |
| C-3 (after hydrolysis) | Decarboxylative Alkenylation | Alkenes, Palladium catalyst | C-C | 6-Carboxy-3-alkenylcoumarins | researchgate.net |
| C-6 (after conversion to halide) | Suzuki Coupling | Boronic acids, Palladium catalyst | C-C | 3-Carbethoxy-6-arylcoumarins | mdpi.comwikipedia.org |
| C-6 (after conversion to halide) | Heck Coupling | Alkenes, Palladium catalyst | C-C | 3-Carbethoxy-6-alkenylcoumarins | masterorganicchemistry.com |
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise atomic connectivity of 3-Carbethoxy-6-carboxycoumarin. The analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of every proton and carbon atom in the structure.
The ¹H NMR spectrum of this compound is expected to display a series of distinct signals corresponding to the aromatic protons, the vinyl proton of the pyrone ring, the ethyl ester protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic region would feature signals for the three protons on the benzene (B151609) ring (H-5, H-7, and H-8). These protons would likely appear as a complex multiplet or as distinct doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The H-5 proton, being adjacent to the electron-withdrawing lactone oxygen, would be expected downfield, while the H-7 and H-8 protons would show characteristic ortho and meta couplings. A key feature of the coumarin (B35378) system is the singlet corresponding to the H-4 proton, typically found at a significantly downfield position (around 8.5-9.0 ppm) due to the anisotropic effects of the adjacent carbonyl group and its position on the electron-deficient pyrone ring.
The ethyl ester moiety gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂) would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would appear as a triplet. The carboxylic acid proton (-COOH) is expected to produce a broad singlet at a very downfield chemical shift, often above 10 ppm, which can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
|---|---|---|---|---|
| -COOH | >10.0 | br s | - | 1H |
| H-4 | ~8.8 | s | - | 1H |
| H-5 | ~8.5 | d | ~2.0 (meta) | 1H |
| H-7 | ~8.2 | dd | ~8.5 (ortho), ~2.0 (meta) | 1H |
| H-8 | ~7.5 | d | ~8.5 (ortho) | 1H |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, thirteen distinct signals are expected. The chemical shifts are highly diagnostic of the carbon type.
Three carbonyl carbons will be present in the downfield region (160-175 ppm): the carboxylic acid carbonyl (C-6'), the ester carbonyl (C-3'), and the lactone carbonyl (C-2). The quaternary carbons of the aromatic ring and pyrone ring (C-3, C-4a, C-6, C-8a) will also appear in the aromatic region (typically 110-160 ppm), often with lower intensity. The protonated aromatic carbons (C-5, C-7, C-8) and the vinyl carbon (C-4) will resonate in this region as well. The aliphatic carbons of the ethyl group, the methylene carbon (-OCH₂), and the methyl carbon (-CH₃), will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C-6' (-COOH) | ~166 |
| C-3' (-COO-) | ~163 |
| C-2 (Lactone C=O) | ~158 |
| C-8a | ~155 |
| C-4 | ~148 |
| C-6 | ~135 |
| C-5 | ~130 |
| C-7 | ~128 |
| C-4a | ~120 |
| C-3 | ~119 |
| C-8 | ~118 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include the cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Additionally, correlations between the aromatic protons H-7 and H-8 (ortho coupling) and between H-5 and H-7 (meta coupling) would definitively establish the substitution pattern on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing unambiguous C-H one-bond correlations. For instance, the singlet at ~8.8 ppm would correlate with the carbon signal at ~148 ppm, assigning them to H-4 and C-4, respectively. Each aromatic proton signal would correlate to its corresponding carbon, and the ethyl group proton signals would correlate with their respective aliphatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) C-H correlations, which helps in assigning quaternary carbons and piecing together molecular fragments. Key expected correlations would include:
The H-4 proton showing correlations to the lactone carbonyl (C-2), the ester carbonyl (C-3'), and carbons C-4a and C-5.
The H-5 proton showing correlations to C-4a, C-7, and C-8a.
The methylene protons of the ethyl group showing a correlation to the ester carbonyl carbon (C-3').
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is expected to be dominated by strong absorptions from its multiple carbonyl groups and the carboxylic acid hydroxyl group.
A defining feature would be a very broad absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C-H stretching vibrations from the aromatic ring and the ethyl group would appear just above and below 3000 cm⁻¹, respectively.
The carbonyl (C=O) stretching region, between 1800 and 1650 cm⁻¹, is particularly informative. Three distinct C=O bands are predicted:
Lactone C=O: The α,β-unsaturated lactone carbonyl typically absorbs at a high frequency, expected around 1740-1760 cm⁻¹.
Ester C=O: The α,β-unsaturated ester carbonyl is also expected at a relatively high frequency, likely around 1720-1740 cm⁻¹.
Carboxylic Acid C=O: The carbonyl of the aromatic carboxylic acid, involved in hydrogen bonding, is expected at a lower frequency, typically in the 1680-1710 cm⁻¹ range. spectroscopyonline.com
Additional significant peaks include C=C stretching vibrations from the aromatic and pyrone rings in the 1620-1450 cm⁻¹ region and C-O stretching bands for the ester, ether, and carboxylic acid functionalities between 1300 and 1100 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-2500 | O-H stretch (very broad) | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (Ethyl) |
| ~1750 | C=O stretch | Lactone |
| ~1730 | C=O stretch | Ester |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1610, 1570, 1500 | C=C stretch | Aromatic/Pyrone Ring |
| 1300-1200 | C-O stretch | Carboxylic Acid, Ester |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The extended π-conjugated system of the coumarin core in this compound is expected to result in strong absorption in the ultraviolet region. Coumarin derivatives typically exhibit absorption maxima in the 280-380 nm range. researchgate.net For the related compound 3-Carbethoxycoumarin, long-wavelength absorption bands are observed in the 315-325 nm range, attributable to π–π* transitions. jetir.org The presence of the 6-carboxy group, which can act as an auxochrome, may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted 3-carbethoxycoumarin. The spectrum is expected to show one or more strong absorption bands corresponding to these π–π* transitions within the benzopyrone system.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. The molecular formula of this compound is C₁₃H₁₀O₆. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as definitive proof of the elemental composition.
Monoisotopic Mass: 262.04773803 Da. nih.gov
In electrospray ionization (ESI) mode, the compound is expected to be observed as pseudomolecular ions.
Table 4: Predicted m/z Values for Common Adducts in HRMS
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 263.05501 |
| [M+Na]⁺ | 285.03695 |
| [M-H]⁻ | 261.04045 |
Data sourced from predicted values. uni.lu
Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Common fragmentation pathways for coumarins involve the sequential loss of neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂). For this specific molecule, fragmentation could also occur via the loss of the ethoxy group (-OCH₂CH₃) or the entire carbethoxy group from the 3-position, and the loss of a hydroxyl radical or water from the 6-carboxy group.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
For a molecule like this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the coumarin ring system, the conformation of the carbethoxy and carboxy substituents, and how these molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, would be clearly elucidated.
Although a specific crystallographic study for this compound is not readily found, studies on related coumarin structures are well-documented. For instance, the crystal structures of various coumarin-3-carboxylate derivatives have been determined, showcasing the common structural features and packing motifs within this class of compounds. mdpi.comderpharmachemica.comnih.gov These studies consistently show the planar nature of the fused ring system and provide detailed insights into the conformational preferences of substituents at the 3- and 6-positions.
Table 1: Representative Crystallographic Data for Coumarin Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-Acetyl-6-hydroxy-2H-chromen-2-one monohydrate | C₁₁H₁₀O₅ | Monoclinic | P2₁/n | 7.041 | 9.339 | 15.614 | 103.03 | researchgate.net |
| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | C₁₇H₁₉NO₄ | Monoclinic | P2₁/c | 10.132 | 11.234 | 14.123 | 98.45 | nih.gov |
This table presents data for related coumarin structures to illustrate the type of information obtained from X-ray crystallography, as specific data for this compound is not available.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers.
For chiral derivatives of this compound, where a stereocenter is introduced into the molecule (for example, by esterification of the carboxylic acid with a chiral alcohol), CD spectroscopy would be an essential tool for stereochemical analysis. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), would serve as a fingerprint for a specific enantiomer.
The application of CD spectroscopy has been demonstrated for various chiral coumarin derivatives. For instance, studies have shown that the interaction of even achiral coumarins, like coumarin-3-carboxylic acid, with chiral environments such as proteins can induce a CD signal, providing insights into binding and conformational changes. researchgate.net Furthermore, the chiroptical properties of coumarin derivatives bearing chiral amino acid moieties have been investigated to understand the transfer of chirality from the substituent to the coumarin chromophore. researchgate.net
Table 2: Application of Circular Dichroism in the Study of Coumarin Derivatives
| Studied System | Key Findings | Reference |
| Coumarin-3-carboxylic acid with serum albumins | Induced circular dichroism upon binding, indicating a conformational selection or induction in the bound state. | researchgate.net |
| 7-Diethylamino-coumarin-3-carboxylic acid with cyclodextrins | Formation of inclusion complexes leading to induced CD signals, used to determine binding stoichiometry. | researchgate.net |
| Benzo[f]coumarin derivatized with chiral amino acids | The chiroptical signal was sensitive not only to the attached chiral unit but also to conformational changes in side chains. | researchgate.net |
This table illustrates the utility of chiroptical spectroscopy for studying coumarin derivatives, as specific data for chiral derivatives of this compound is not available.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular structure, providing detailed information about its energy, electronic distribution, and properties. For 3-Carbethoxy-6-carboxycoumarin, these methods would be indispensable for a foundational understanding of its intrinsic chemical nature.
Geometry Optimization and Electronic Structure Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a method such as DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), the molecular geometry of this compound would be optimized to find its lowest energy conformation.
Following optimization, an electronic structure analysis would reveal key insights:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Electron Density and Electrostatic Potential: Mapping the electron density surface would identify electron-rich and electron-poor regions of the molecule. A Molecular Electrostatic Potential (MEP) map would visualize the sites most susceptible to electrophilic and nucleophilic attack.
Charge Distribution: Calculation of atomic charges (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) would quantify the charge distribution across the molecule, helping to understand its polarity and intermolecular interactions.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical methods can accurately predict spectroscopic data, which is invaluable for confirming experimental results and interpreting spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, would be employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound. These predicted values, when compared to experimental data, can aid in the definitive assignment of spectral peaks.
Vibrational Frequencies: The calculation of vibrational frequencies via a frequency analysis would predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretching, C-H bending). This analysis also serves to confirm that the optimized geometry represents a true energy minimum on the potential energy surface.
A hypothetical data table for predicted vibrational frequencies is shown below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | Data not available |
| C=O Stretch (Lactone) | Data not available |
| C=O Stretch (Carboxylic Acid) | Data not available |
| C=O Stretch (Ester) | Data not available |
| Aromatic C=C Stretch | Data not available |
| C-O-C Stretch (Lactone/Ester) | Data not available |
Excited State Calculations and Photophysical Properties (e.g., Fluorescence mechanisms, electron transfer)
To understand the photophysical properties of this compound, such as its absorption and emission of light, excited state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose.
Electronic Transitions: TD-DFT calculations would predict the vertical excitation energies and oscillator strengths, corresponding to the molecule's UV-visible absorption spectrum. This would identify the wavelengths of light the molecule absorbs and the nature of the electronic transitions (e.g., π→π*).
Fluorescence: By optimizing the geometry of the first excited state, the fluorescence emission energy could be calculated. The difference between the absorption and emission energies provides the Stokes shift, a key characteristic of fluorescent molecules.
Electron Transfer: Analysis of the molecular orbitals involved in the electronic transitions would provide insights into intramolecular charge transfer (ICT) upon excitation, which is crucial for understanding the fluorescence mechanism and the influence of solvent polarity.
Molecular Dynamics and Conformational Analysis
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water or DMSO, would provide insights into its flexibility and preferred shapes.
This analysis would focus on:
Conformational Sampling: The simulation would explore the rotational freedom around single bonds, particularly in the carbethoxy and carboxy groups, to identify the most stable and populated conformations in a solution environment.
Solvation Effects: MD simulations explicitly model solvent molecules, allowing for a detailed study of hydrogen bonding and other intermolecular interactions between the coumarin (B35378) derivative and the solvent, which can significantly impact its properties.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. For this compound, one could investigate potential reactions such as hydrolysis of the ester or lactone ring. This would involve:
Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products.
Energy Profile Calculation: Computing the energies of reactants, transition states, intermediates, and products to construct a reaction energy profile. This profile reveals the activation energy barriers, determining the feasibility and rate of a proposed mechanism.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are statistical methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR study cannot be performed on a single molecule, this compound could be included in a dataset of related coumarin derivatives to build such a model.
The process would involve:
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated. Many of these descriptors, such as HOMO/LUMO energies, dipole moment, and molecular surface area, are derived from quantum chemical calculations.
Model Building: A statistical model (e.g., multiple linear regression) would be created to correlate these descriptors with experimentally measured biological activity (e.g., enzyme inhibition). The resulting equation would allow for the prediction of activity for new, unsynthesized coumarin derivatives. A study on 3-carboxycoumarin derivatives has previously utilized the hydrophilic factor (Hy) as a key descriptor in a QSAR model for DPPH radical scavenging activity.
A hypothetical QSAR data table is presented below.
| Compound Name | Experimental Activity (IC₅₀) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., HOMO Energy) |
| This compound | Data not available | Data not available | Data not available |
| Derivative A | Data not available | Data not available | Data not available |
| Derivative B | Data not available | Data not available | Data not available |
Descriptor Generation and Selection (e.g., Structural, Geometrical, Topological, Quantum-Chemical Descriptors)
In a quantitative structure-activity relationship (QSAR) study of 3-carboxycoumarin derivatives, a variety of molecular descriptors were calculated to correlate the chemical structure with the observed antioxidant activity. nih.gov The process involved the generation of a comprehensive set of descriptors, followed by a selection process to identify the most relevant ones.
The types of descriptors employed in these studies typically include:
Structural descriptors: These provide information about the atoms and functional groups present in the molecule.
Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms in the molecule.
Topological descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as charge distribution, energies of molecular orbitals (HOMO and LUMO), and reactivity.
To select the most influential descriptors from the large pool of calculated variables, a powerful optimization technique known as a Genetic Algorithm (GA) was utilized. nih.gov This algorithm mimics the process of natural selection to iteratively identify the combination of descriptors that best explains the variance in the biological activity data. This systematic selection process is crucial for building robust and predictive QSAR models.
Table 1: Types of Molecular Descriptors Used in Coumarin Derivative Studies
| Descriptor Type | Description | Examples |
|---|---|---|
| Structural | Describes the composition and constitution of the molecule. | Molecular weight, count of specific atom types, functional group counts. |
| Geometrical | Relates to the 3D spatial arrangement of atoms. | Molecular surface area, volume, moments of inertia. |
| Topological | Numerical representation of molecular topology. | Connectivity indices, Wiener index, Randić index. |
| Quantum-Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, dipole moment, atomic charges, electrostatic potential. |
Model Development and Validation (e.g., Neural Networks)
Following the selection of the most pertinent descriptors, a predictive model was developed using a backpropagation neural network (BPNN) . nih.gov Neural networks are computational models inspired by the structure and function of biological neural networks. They are particularly adept at modeling complex, non-linear relationships between variables.
The architecture of the BPNN used in the study of 3-carboxycoumarin derivatives consisted of an input layer, a hidden layer, and an output layer. nih.gov
The input layer receives the values of the selected molecular descriptors.
The hidden layer processes this information through a series of interconnected "neurons."
The output layer produces the predicted biological activity.
The backpropagation algorithm is a supervised learning method where the network's output is compared to the actual experimental values. The difference, or error, is then propagated backward through the network to adjust the weights of the connections between the neurons. This iterative process continues until the error is minimized, resulting in a trained model capable of making accurate predictions.
The performance of the developed BPNN model was rigorously evaluated using statistical metrics. The mathematical model demonstrated a high level of predictive accuracy, with a multiple determination coefficient (R²) of 0.9196 and a root mean squared error (RMSE) of 0.0851. nih.gov These values indicate a strong correlation between the predicted and experimental activities and a low level of prediction error, respectively, validating the robustness of the neural network model for describing the antioxidant activity of these coumarin derivatives. nih.gov
Table 2: Performance of the Backpropagation Neural Network Model
| Metric | Value | Interpretation |
|---|---|---|
| Multiple Determination Coefficient (R²) | 0.9196 | Indicates that approximately 92% of the variance in the experimental data can be explained by the model. |
| Root Mean Squared Error (RMSE) | 0.0851 | Represents the standard deviation of the prediction errors, with a lower value indicating a better fit. |
Applications in Chemical Science and Technology Non Biological Focus
Role as Luminescent and Fluorescent Probes
Coumarin (B35378) derivatives are renowned for their fluorescent properties, and 3-Carbethoxy-6-carboxycoumarin is no exception. Its utility as a fluorescent probe is rooted in the sensitivity of its emission to the local environment, a characteristic that allows for the detection and quantification of various chemical species and phenomena.
The fluorescence of coumarin derivatives can be modulated through various mechanisms, primarily fluorescence quenching and enhancement. Fluorescence quenching, the decrease in fluorescence intensity, can occur through dynamic or static processes. Dynamic quenching involves the collision of the excited state fluorophore with a quencher molecule, leading to non-radiative decay. Static quenching, on the other hand, involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
Studies on structurally similar coumarin derivatives, such as 3-carboxy-5,6-benzocoumarin, have shown that fluorescence quenching can be induced by aromatic amines through an electron transfer mechanism. researchgate.net The efficiency of this quenching is dependent on the specific amine and can be analyzed using the Stern-Volmer equation. For instance, the interaction of some coumarin derivatives with trifluoroacetic acid can lead to a decrease in fluorescence intensity, indicating acidochromic activity. nih.gov Similarly, the presence of certain metal ions, such as Fe³⁺ and Al³⁺, can also lead to fluorescence quenching. nih.gov
Conversely, fluorescence enhancement can be achieved by altering the molecular environment to favor radiative decay. For example, the incorporation of electron-donating groups at specific positions on the coumarin ring can enhance the fluorescence of coumarin derivatives. acgpubs.org The formation of inclusion complexes with host molecules like cyclodextrins can also lead to fluorescence enhancement by shielding the fluorophore from quenchers in the solvent.
The sensitivity of the fluorescence of this compound and its derivatives to their surroundings makes them excellent candidates for the development of chemical sensors. These sensors operate on the principle that the interaction of the coumarin probe with a specific analyte induces a measurable change in its fluorescence properties, such as intensity or wavelength.
For instance, the quenching of fluorescence upon interaction with specific metal ions or changes in pH can be harnessed to create sensors for these species. nih.gov The synthesis of coumarin derivatives with specific recognition moieties allows for the targeted detection of a wide range of analytes. While specific applications of this compound in chemical sensors are not extensively documented in publicly available literature, the principles underlying the use of other carboxy-coumarin derivatives provide a strong basis for its potential in this area. The carboxyl group, for example, can act as a binding site for metal ions or be modified to introduce other functionalities for targeted sensing.
Applications in Materials Science
The unique optical properties of this compound also lend themselves to various applications in materials science, contributing to the development of advanced materials with tailored optical functionalities.
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups can exhibit significant NLO properties.
The coumarin nucleus, with its inherent charge-transfer characteristics, serves as a good platform for the design of NLO chromophores. Theoretical studies on various coumarin derivatives have shown that their second-order polarizabilities are influenced by the nature and position of substituents. While specific NLO studies on this compound are limited, the presence of the electron-withdrawing carbethoxy and carboxy groups suggests that it could be a valuable component in the design of new NLO materials.
Fluorescent brighteners, also known as optical brightening agents, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. This process results in a whiter and brighter appearance of materials such as textiles, papers, and plastics.
Coumarin derivatives have been widely used as fluorescent brighteners due to their strong fluorescence and good photostability. Although direct evidence for the commercial use of this compound as a fluorescent brightener is scarce in the reviewed literature, the fundamental properties of the coumarin ring system are well-suited for this application. The specific substituents on the coumarin core can be tailored to optimize the absorption and emission characteristics for different substrates.
Catalytic and Organocatalytic Applications
While research specifically detailing the direct catalytic and organocatalytic applications of this compound is an emerging field, the broader class of coumarin derivatives is widely recognized for its utility in catalysis. The structural motifs present in this compound, namely the coumarin core, a carboxylic acid group, and an ester, provide multiple potential sites for catalytic activity or for modification to create tailored catalysts.
The coumarin scaffold itself can act as a ligand for metal catalysts, influencing the steric and electronic environment of the metal center and thereby modulating its catalytic activity and selectivity. Furthermore, the carboxylic acid and ester functionalities can be chemically transformed into other groups that can participate in catalytic cycles.
In the realm of organocatalysis, coumarin derivatives are instrumental. For instance, various organocatalytic methods have been developed for the synthesis of coumarin-containing compounds, highlighting the receptiveness of the coumarin core to such reactions. rsc.orgbeilstein-journals.org These methodologies often involve the activation of substrates through the formation of transient reactive intermediates with chiral organocatalysts, leading to the stereoselective synthesis of complex molecules. While direct use of this compound as an organocatalyst is not yet extensively documented, its structure suggests potential for derivatization into novel organocatalytic entities. For example, the carboxylic acid group could be used to introduce a thiourea (B124793) or amino acid moiety, creating a bifunctional organocatalyst.
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry investigates the non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. This compound possesses functional groups that are highly conducive to forming such supramolecular structures. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the ester and lactone carbonyl groups can act as hydrogen bond acceptors. The aromatic coumarin core can participate in π-π stacking interactions.
Research on the closely related ethyl coumarin-3-carboxylate has demonstrated its ability to undergo solid-state photodimerization, a process governed by the arrangement of the molecules in the crystal lattice, which is in turn directed by supramolecular interactions. tandfonline.comresearchgate.net This suggests that this compound could also exhibit interesting solid-state reactivity and self-assembly properties. The presence of the additional carboxylic acid group at the 6-position introduces another strong directional interaction, which could lead to the formation of more complex and robust supramolecular architectures, such as tapes, sheets, or three-dimensional networks.
Studies on other coumarin derivatives have shown that the coumarin moiety can act as a "supramolecular handle," directing the self-assembly of molecules through a combination of π-stacking and hydrogen bonding interactions. chemrxiv.orgchemrxiv.org The specific arrangement of functional groups in this compound could be exploited to design novel materials with tailored properties, such as liquid crystals or porous organic frameworks. For example, the interplay between the hydrogen bonding of the carboxylic acid and the π-stacking of the coumarin core could lead to the formation of one-dimensional hydrogen-bonded chains that are further organized by aromatic interactions.
Advanced Organic Synthesis Reagents
This compound serves as a valuable and versatile building block in advanced organic synthesis, offering multiple reaction sites for the construction of more complex molecules. researchgate.net The reactivity of the coumarin core, coupled with the distinct functionalities of the carboxylic acid and the carbethoxy group, allows for a wide range of chemical transformations.
The coumarin-3-carboxylic acid moiety is a particularly useful synthon. The carboxylic acid can be converted into a variety of other functional groups, such as amides, esters, and acid chlorides, providing access to a diverse library of derivatives. researchgate.net Furthermore, the C4 position of the coumarin ring is susceptible to nucleophilic attack, enabling the introduction of various substituents.
Decarboxylation of coumarin-3-carboxylic acids is a known strategy to generate a reactive intermediate that can participate in further reactions, allowing for the introduction of new functionalities at the C3 position. rsc.org This approach has been utilized in the synthesis of various substituted coumarins.
The presence of both a carboxylic acid and an ester group on the same molecule allows for selective reactions. For instance, the carboxylic acid can be selectively activated and reacted with a nucleophile, leaving the ester group intact for subsequent transformations. This differential reactivity is a powerful tool in multistep organic synthesis.
Below is a table summarizing some of the potential synthetic transformations of this compound:
| Functional Group | Reaction Type | Potential Products |
| Carboxylic Acid (at C6) | Esterification | Diesters |
| Amidation | Amide-esters | |
| Reduction | Hydroxymethyl-carbethoxycoumarins | |
| Decarboxylation | 3-Carbethoxycoumarins | |
| Carbethoxy Group (at C3) | Hydrolysis | Dicarboxylic acids |
| Transesterification | Different esters at C3 | |
| Amidation | Amides at C3 | |
| Coumarin Ring | Nucleophilic Addition | 4-substituted coumarins |
| Cycloaddition Reactions | Fused heterocyclic systems | |
| Electrophilic Aromatic Substitution | Substituted benzocoumarins |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
